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molecular formula C10H11NO2S2 B8645376 1-(Benzothiazol-2-ylthio)-2,3-dihydroxypropane

1-(Benzothiazol-2-ylthio)-2,3-dihydroxypropane

Cat. No. B8645376
M. Wt: 241.3 g/mol
InChI Key: VQPOAXAARMVCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04818758

Procedure details

1.80 g (60 mmol) of an 80% strength NaH/oil dispersion were added (with cooling) to a solution of 10.04 g (60 mmol) of 2-mercaptobenzothiazole in 100 ml of absolute DMF at about 40° C., and the mixture was stirred for 15 minutes at 40° C., after which the evolution of hydrogen was complete. 6.63 g (5.02 ml, 60 mmol) of 1-chloro-2,3-dihydroxypropane and 0.30 g (2 mmol) of powdered sodium iodide were added, the mixture was stirred for 3 hours at 87° C., and the DMF was subsequently substantially removed by distillation in vacuo in a rotary evaporator. The oily residue was taken up in 300 ml of CH2Cl2, and the solution was successively shaken twice with 80 ml of 0.2N NaOH in each case and twice with water, dried, filtered and evaporated in vacuo. The residue remaining, 12.5 g of a viscous oil, was chromatographed on a silica gel S/CH2Cl2 column (diameter 2.0 cm, height 38 cm) by elution with CH2Cl2 and CH2Cl2 /ethanol 100:0.5-100:3 (v/v) mixtures. The fractions which were unary according to TLC were combined and evaporated vigorously in an oil-pump vacuum. 9.0 g (62.2% of theory) of 1-(benzothiazol-2-ylthio)-2,3-dihydroxypropane, a compound of the formula VIII (Z=S, L, m and p=O) were obtained as a highly viscous oil,
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.04 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.02 mL
Type
reactant
Reaction Step Four
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[SH:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1.[H][H].Cl[CH2:16][CH:17]([OH:20])[CH2:18][OH:19]>CN(C=O)C.[I-].[Na+]>[S:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=[C:4]1[S:3][CH2:16][CH:17]([OH:20])[CH2:18][OH:19] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
10.04 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
5.02 mL
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours at 87° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the DMF was subsequently substantially removed by distillation in vacuo in a rotary evaporator
STIRRING
Type
STIRRING
Details
the solution was successively shaken twice with 80 ml of 0.2N NaOH in each case and twice with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
12.5 g of a viscous oil, was chromatographed on a silica gel S/CH2Cl2 column (diameter 2.0 cm, height 38 cm) by elution with CH2Cl2 and CH2Cl2 /ethanol 100:0.5-100:3 (v/v)
CUSTOM
Type
CUSTOM
Details
evaporated vigorously in an oil-pump vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)SCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 62.2%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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